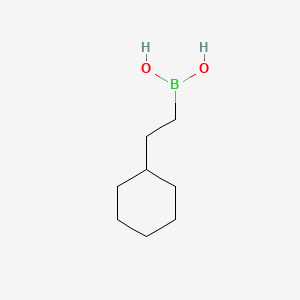

2-(CYCLOHEXYLETHYL)BORONIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(CYCLOHEXYLETHYL)BORONIC ACID is a boronic acid derivative with the molecular formula C8H17BO2. It is known for its hydrophobic and aromatic properties, making it a valuable reagent in chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(CYCLOHEXYLETHYL)BORONIC ACID can be synthesized through several methods. One common approach involves the borylation of cyclohexylethyl derivatives using boron reagents. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for preparing boronic acids . This reaction typically involves the use of palladium catalysts and bases such as potassium acetate to facilitate the formation of the boron-carbon bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow setups and efficient handling of organolithium or Grignard reagents . The reaction conditions are carefully controlled to ensure the stability and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(CYCLOHEXYLETHYL)BORONIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, while substitution reactions can produce a variety of functionalized boronic acids .

Applications De Recherche Scientifique

2-(CYCLOHEXYLETHYL)BORONIC ACID has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(CYCLOHEXYLETHYL)BORONIC ACID involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of boronic acid reductase, preventing the conversion of boronic acids to alcohols . This inhibition occurs through binding to the active site of the enzyme, blocking substrate access and reducing enzymatic activity . Additionally, its hydrophobic and aromatic properties contribute to its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- Methylboronic acid

- Vinylboronic acid

- Cyclopropylboronic acid

Comparison: Compared to other boronic acids, 2-(CYCLOHEXYLETHYL)BORONIC ACID is unique due to its cyclohexyl group, which imparts distinct hydrophobic and aromatic properties . This makes it particularly useful in applications requiring specific binding interactions and stability under various conditions . Its structural features also contribute to its effectiveness as an enzyme inhibitor, setting it apart from simpler boronic acids .

Activité Biologique

2-(Cyclohexylethyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a small molecule inhibitor. This compound has been studied for its interactions with various biological targets, including phosphatases and enzymes involved in cancer pathways. This article presents an overview of the biological activity of this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Structure-Activity Relationships (SAR)

The biological activity of this compound has been explored through various modifications to its structure. Research indicates that the cyclohexyl group plays a crucial role in the compound's inhibitory effects on specific proteins.

Key Findings:

- Inhibition of Wip1 Phosphatase : A study demonstrated that this compound serves as a potent inhibitor of Wip1 phosphatase, with an IC50 value of approximately 28.1 μM. Modifications to the cyclohexyl group significantly impacted activity; for instance, replacing it with a benzyl group resulted in a three-fold decrease in inhibitory potency .

- Hydrophobic Interactions : The cyclohexyl moiety appears to facilitate non-specific hydrophobic interactions with the protein target, which may enhance binding affinity and selectivity .

Biological Activity Data

The following table summarizes key experimental data on the inhibitory activity of this compound and its derivatives against Wip1 phosphatase:

| Compound | IC50 (μM) | Hill Coefficient (n) |

|---|---|---|

| This compound | 28.1 ± 0.98 | 3 |

| Benzyl derivative | 84.3 | Not specified |

| Methyl-cyclohexyl derivative | <100 | Not specified |

| Naphthylmethyl derivative | >300 | Not specified |

The mechanism by which this compound exerts its biological effects involves the formation of boronate complexes with target proteins. This interaction can stabilize enzyme conformations or inhibit enzymatic activity, particularly in cancer-related pathways.

Case Studies:

- Cancer Treatment : In a study focusing on small molecule inhibitors for cancer therapy, compounds derived from this compound were shown to effectively disrupt cellular signaling pathways associated with tumor growth .

- Antimicrobial Activity : Although primarily studied for its inhibitory effects on phosphatases, some derivatives of boronic acids have been investigated for their potential antimicrobial properties, demonstrating varied efficacy depending on structural modifications .

Propriétés

IUPAC Name |

2-cyclohexylethylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDUYVCUESABMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1CCCCC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.